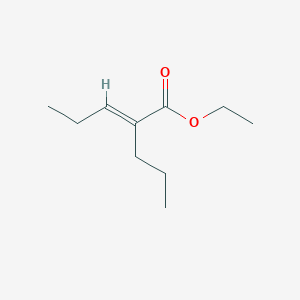

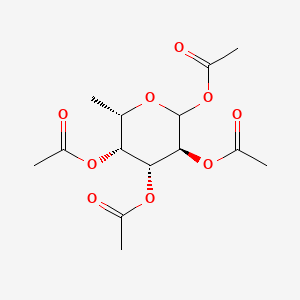

![molecular formula C₂₃H₂₉NO₁₀ B1140790 (3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid CAS No. 17660-02-5](/img/structure/B1140790.png)

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid

Vue d'ensemble

Description

A metabolite of Scopolamine.

Applications De Recherche Scientifique

Application in Microbiology

Scientific Field

Microbiology

Application Summary

Scopolamine beta-D-Glucuronide is used to study the biotransformation of dietary heterocyclic amines (HCAs) by gut microbial beta-glucuronidase, which is significant for understanding the role of gut microbiota in colorectal cancer (CRC) risk .

Methods of Application

Researchers employed growth and enzymatic assays, bioanalysis, and metagenomics to investigate the transformation of PhIP-N2-β-D-glucuronide (PhIP-G) by human gut microbial representatives .

Results Summary

The study demonstrated that gut microbes mediate the transformation of PhIP-G to PhIP-M1, suggesting that manipulating gut microbes or dietary glycerol supplementation might reduce HCA-induced CRC risk .

Application in Neuroscience

Scientific Field

Neuroscience

Application Summary

Scopolamine beta-D-Glucuronide serves as a model to simulate Alzheimer’s disease (AD) by affecting brain connectivity and cognitive functions .

Methods of Application

Magnetoencephalographic (MEG) data was analyzed in resting-state conditions to measure changes in functional connectivity and network indices under the influence of scopolamine .

Results Summary

Scopolamine administration resulted in reduced functional connectivity and altered network properties, similar to those reported in AD, indicating its potential as a pharmacological model for AD research .

Application in Oncology

Scientific Field

Oncology

Application Summary

In oncology, Scopolamine beta-D-Glucuronide is investigated for its role in the enzymatic activity of beta-glucuronidase, which is involved in the degradation of glycosaminoglycans in cancer tissues .

Methods of Application

Sensing strategies for detecting beta-glucuronidase activity were developed, which are crucial for cancer diagnosis and monitoring environmental health .

Results Summary

Advancements in sensing techniques have improved the detection of beta-glucuronidase activity, which is directly related to the occurrence of some malignant tumors .

Application in Pharmacology

Scientific Field

Pharmacology

Application Summary

Scopolamine beta-D-Glucuronide is used to understand the pharmacokinetics and pharmacodynamics of scopolamine, particularly its transdermal application and effects on muscarinic receptors .

Methods of Application

Clinical studies and pharmacokinetic data collection using liquid chromatography-tandem mass spectrometry (LC-MS/MS) were conducted to assess the drug’s bioavailability and effects .

Results Summary

The transdermal patch showed major interindividual variations in plasma concentrations, indicating the need for personalized dosing strategies .

Application in Toxicology

Scientific Field

Toxicology

Application Summary

Scopolamine beta-D-Glucuronide is relevant in toxicology for understanding the performance of beta-glucuronidases in urine drug testing, which can impact the accuracy of drug detection .

Methods of Application

Comparative studies of different beta-glucuronidases were performed to evaluate their hydrolysis efficiencies and potential for false negatives in drug tests .

Results Summary

The study highlighted the importance of enzyme source and preparation in drug testing, as it affects precision and accuracy, leading to potential false negatives .

Application in Gastroenterology

Scientific Field

Gastroenterology

Application Summary

In gastroenterology, Scopolamine beta-D-Glucuronide’s role is studied in the context of intestinal microbial beta-glucuronidase activity and its impact on drug metabolism .

Methods of Application

Research involved analyzing the hydrolysis of glucuronides by intestinal microbial enzymes under various experimental conditions .

Results Summary

The findings suggest that factors like sampling, enzyme preparation, buffer pH, and species significantly affect glucuronide hydrolysis, which is crucial for drug metabolism .

These applications demonstrate the versatility of Scopolamine beta-D-Glucuronide in scientific research, offering valuable insights into its multifaceted roles across different fields.

Application in Environmental Health

Scientific Field

Environmental Health

Application Summary

Scopolamine beta-D-Glucuronide is used to assess the environmental impact of beta-glucuronidase (β-GLU) activity, which is significant for monitoring water quality and safety .

Methods of Application

Recent advances in sensing strategies, including colorimetric, fluorescent, and electrochemical sensing, have been developed to determine β-GLU activity in environmental samples .

Results Summary

These sensing techniques provide insights into the enzymatic activity that can affect water quality, offering a way to detect potential environmental health risks .

Application in Dietary Health

Scientific Field

Dietary Health

Application Summary

The compound is studied for its role in the biotransformation of dietary heterocyclic amines (HCAs) by gut microbial beta-glucuronidase, which has implications for dietary health and cancer prevention .

Methods of Application

Research involved co-culture fermentations with B-GUS and GDH positive gut microbes using PhIP-N2-β-D-glucuronide (PhIP-G) as a representative HCA-glucuronide .

Results Summary

The study suggests that manipulating gut microbes or dietary glycerol supplementation might modify gut microbial activity to reduce HCA-induced colorectal cancer risk .

Application in Pharmacognosy

Scientific Field

Pharmacognosy

Application Summary

Scopolamine beta-D-Glucuronide is important in the study of tropane alkaloids, particularly scopolamine’s botanical origin, pharmacology, biosynthesis, and agricultural production .

Methods of Application

The review of scopolamine covers its use from field cultivation to clinical applications, highlighting the significance of biotechnological approaches in optimizing alkaloid biosynthesis .

Results Summary

This comprehensive overview provides current knowledge on scopolamine, including its demand, production methods, and its role as a substrate for semisynthetic drugs .

Propriétés

IUPAC Name |

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13?,14?,15-,16-,17-,18?,19?,20?,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFCRZRBBERQF-BSMPHCNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopolamine beta-D-Glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)